2,4-Difluoro-3-nitrobenzonitrile CAS number
2,4-Difluoro-3-nitrobenzonitrile CAS number
An In-Depth Technical Guide to 2,4-Difluoro-3-nitrobenzonitrile: A Core Intermediate in Modern Drug Discovery
Executive Summary: 2,4-Difluoro-3-nitrobenzonitrile is a pivotal, multi-functional aromatic compound extensively utilized by researchers in medicinal chemistry and drug development. Its molecular architecture, featuring two fluorine atoms, a nitro group, and a nitrile moiety, provides a unique combination of reactivity that makes it an exceptionally versatile building block for synthesizing complex heterocyclic structures. The strategic placement of electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), rendering it a highly sought-after precursor for a variety of therapeutic agents, particularly in the domain of oncology. This guide offers a senior-level perspective on its synthesis, core reactivity, applications in kinase inhibitor development, and essential technical data for laboratory use.
Core Chemical and Physical Properties
2,4-Difluoro-3-nitrobenzonitrile is typically a colorless to yellow solid at room temperature.[1] Its solubility in water is low, but it is soluble in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[2] The precise physical and chemical properties are critical for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 1186194-75-1 | [1][3] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1][2] |
| Molecular Weight | 184.10 g/mol | [2][4] |
| Appearance | Colorless to yellow liquid or low melting solid | [1] |
| Melting Point | 72 - 76 °C | [2] |
| Purity | ≥96.0 - 97% (typical for research grades) | [1] |
| IUPAC Name | 2,4-difluoro-3-nitrobenzonitrile | [1] |
Synthesis and Mechanistic Rationale
The synthesis of fluorinated-nitrated aromatic compounds often involves electrophilic nitration of a corresponding fluorinated precursor. A common and effective method for synthesizing related structures, such as 2,4-Difluoro-3-bromo-1-nitrobenzene, involves the careful, dropwise addition of concentrated nitric acid to a solution of the starting material in concentrated sulfuric acid.[5] This approach leverages the powerful nitrating medium generated from the acid mixture.
Causality of Experimental Choices:
-
Sulfuric Acid as Solvent: Concentrated sulfuric acid serves a dual purpose. It acts as a solvent for the aromatic precursor and, more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.
-
Controlled Temperature: The dropwise addition of nitric acid and maintaining a controlled temperature (e.g., not exceeding 55°C) is critical.[5] Nitration is a highly exothermic reaction, and runaway temperatures can lead to the formation of dinitrated byproducts and increase safety risks.
-
Ice Quenching: Pouring the reaction mixture onto ice serves to quench the reaction rapidly by diluting the acid and precipitating the organic product, which is typically insoluble in the aqueous acidic medium.[5]
A logical synthetic pathway is visualized below.
Caption: Generalized synthesis pathway for fluoronitrobenzonitriles.
Reactivity and Application in Drug Discovery
The synthetic value of 2,4-Difluoro-3-nitrobenzonitrile is rooted in the principle of Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms on the benzene ring are activated by the potent electron-withdrawing effects of the adjacent nitro (-NO₂) and cyano (-C≡N) groups. This activation dramatically increases the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles.
Fluorine is an exceptional leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby accelerating the reaction rate compared to its chloro- or bromo-analogs.[6]
Application Workflow: Synthesis of Kinase Inhibitor Scaffolds
A primary application of fluoronitrobenzoates is as a precursor for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[7] These heterocyclic systems are considered "privileged structures" in medicinal chemistry because they effectively mimic the adenine core of ATP and can bind to the ATP-binding site of various protein kinases.[7] Dysregulated kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7][8]
The following workflow details the strategic use of a fluoronitrobenzoate intermediate in this process.
Experimental Protocol: Two-Step Synthesis of a Core Intermediate
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: In a reaction vessel, dissolve 1 equivalent of 2,4-Difluoro-3-nitrobenzonitrile in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add 1.1 equivalents of the desired nucleophile (e.g., a protected piperazine or another amine) and 1.5 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate.
-
Reaction: Heat the mixture to a temperature between 80-120°C. The specific temperature depends on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]
-
Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.[6]
Step 2: Reduction of the Nitro Group
-
Setup: Dissolve the product from Step 1 in a solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the substituted nitroaromatic intermediate is fully converted to the corresponding aniline.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired amino-substituted product, which serves as a key intermediate for further cyclization reactions.
Caption: Workflow for synthesizing a key drug intermediate.
Spectroscopic Characterization Profile
Confirming the identity and purity of 2,4-Difluoro-3-nitrobenzonitrile is essential. While specific data for this exact isomer can be proprietary, a profile can be constructed based on data from closely related analogs like 2,3-Difluoro-6-nitrobenzonitrile.[9][10]
| Technique | Expected Data and Interpretation |
| ¹H NMR | The spectrum should display signals in the aromatic region (typically 7.5-8.5 ppm). The protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms (H-F coupling).[10] |
| ¹⁹F NMR | Two distinct signals are expected, one for each fluorine atom. These signals will appear as multiplets due to F-F and F-H coupling, providing definitive information about the fluorine environments. |
| ¹³C NMR | Aromatic carbon signals are expected between 110-160 ppm. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon signal typically appears downfield (>115 ppm).[10] |
| Infrared (IR) | The IR spectrum will show characteristic strong absorption bands for the key functional groups: a sharp peak around 2230-2240 cm⁻¹ for the C≡N stretch, strong bands around 1530-1550 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric NO₂ stretches, and absorptions in the 1200-1300 cm⁻¹ region for the C-F bonds.[10] |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 184.01 (for the exact mass).[10] Fragmentation patterns can provide further structural confirmation. |
Safety, Handling, and Storage
As with many multifunctional nitroaromatic compounds, 2,4-Difluoro-3-nitrobenzonitrile requires careful handling. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid all personal contact.[14] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[2]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] For skin contact, wash with plenty of soap and water.[13] If swallowed or if irritation persists, seek immediate medical advice.[13]
Conclusion
2,4-Difluoro-3-nitrobenzonitrile stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a predictable and potent reactivity profile that has been expertly leveraged by medicinal chemists. Its role as a key intermediate, particularly in the synthesis of kinase inhibitors for targeted cancer therapy, underscores its importance in the drug discovery pipeline. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this valuable chemical building block in their synthetic endeavors.
References
- 2,4-Difluoro-3-Nitrobenzonitrile - Methylamine Supplier. (n.d.).
- ChemicalBook. (2023). 2,4-Difluoro-3-nitrobenzonitrile | 1186194-75-1.
- Thermo Scientific Chemicals. (n.d.). 2,4-Difluoro-3-nitrobenzonitrile, 97%.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile.
- Greenbook.net. (2017). SAFETY DATA SHEET 2,4-D Granules.
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.
- Safety Data Sheet. (2023). 2,4-Difluorobenzonitrile.
- CymitQuimica. (2022). 2,3-Difluoro-4-methoxybenzonitrile Safety Data Sheet.
- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
- NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- BenchChem. (2025). Spectroscopic Profile of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Guide.
- BenchChem. (2025). Confirming the Structure of 2,3-Difluoro-6-nitrobenzonitrile Derivatives: A Comparative Spectroscopic and Crystallographic Guide.
Sources
- 1. 2,4-Difluoro-3-nitrobenzonitrile, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. 2,4-Difluoro-3-Nitrobenzonitrile Manufacturer & Supplier China | CAS 119463-68-0 | High Quality Chemical Product Information [nj-finechem.com]
- 3. 2,4-Difluoro-3-nitrobenzonitrile | 1186194-75-1 [chemicalbook.com]
- 4. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. static.cymitquimica.com [static.cymitquimica.com]





